十六水合硫酸铝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aluminium sulfate hexadecahydrate, with the chemical formula Al₂(SO₄)₃·16H₂O, is a white crystalline solid that is highly soluble in water . It is commonly used as a coagulant in water treatment processes to remove impurities and clarify water . Additionally, it finds applications in the manufacturing of paper, dyes, pigments, and fire extinguishers .

科学研究应用

Aluminium sulfate hexadecahydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and processes.

Biology: Employed in the preparation of biological samples and as a fixative.

Medicine: Utilized in the formulation of vaccines as an adjuvant.

Industry: Applied in water treatment, paper manufacturing, and the production of dyes and pigments.

作用机制

Target of Action

Aluminium sulfate hexadecahydrate primarily targets the skin and mucous membranes . It is used as a coagulating agent in minor cuts and abrasions, and also as a deodorant . It is also used in water purification, the pH regulation of garden soil, and other commercial or industrial applications .

Mode of Action

When used as a deodorant, aluminium sulfate hexadecahydrate reduces the volume of sweat produced by narrowing sweat ducts . It also inhibits or deactivates odor-producing bacteria, thus decreasing the occurrence of body odor . In water purification, it acts as a coagulating agent, promoting particle collision by neutralizing charge .

Biochemical Pathways

It is known that aluminium, the primary component of aluminium sulfate hexadecahydrate, can infiltrate into the blood and lead to toxic effects in the liver, bone, and the central nervous system .

Pharmacokinetics

It is known that aluminium can overcome the body barriers and infiltrate into the blood .

Result of Action

The primary result of the action of aluminium sulfate hexadecahydrate is the prevention of infections and treatment of minor bleeding . When used as a deodorant, it reduces body odor . In water purification, it helps in the removal of impurities .

Action Environment

The action of aluminium sulfate hexadecahydrate can be influenced by environmental factors. For instance, it should be kept away from drains, surface and ground water . It is also important to note that discharge into the environment must be avoided .

生化分析

Biochemical Properties

It is known that when released into water, the aluminum sulfate hydrolyses to form aluminum hydroxides . This reaction can influence the biochemical reactions in the environment where it is introduced .

Cellular Effects

It has been found that changing pH and ionic strength influenced algal flocculation by changing the zeta potential of cells .

Molecular Mechanism

It is known that it can influence the pH and ionic strength of the environment, which can affect the activity of enzymes and other biomolecules .

Temporal Effects in Laboratory Settings

It is known that it is stable and does not degrade over time .

Dosage Effects in Animal Models

It is known that it is used in the human food industry as a firming agent, where it takes on E number E520 .

Metabolic Pathways

It is known that it can influence the pH and ionic strength of the environment, which can affect metabolic processes .

Transport and Distribution

It is known that it is soluble in water, which suggests that it can be transported and distributed in aqueous environments .

Subcellular Localization

Given its solubility in water, it is likely to be found in the cytoplasm and other aqueous compartments within the cell .

准备方法

Synthetic Routes and Reaction Conditions: Aluminium sulfate hexadecahydrate can be synthesized by reacting aluminium hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄) . The reaction is typically carried out by mixing the reactants in water and heating the mixture to boiling. The formation of aluminium sulfate is exothermic, meaning it releases heat, which can sustain the reaction without the need for external heating if concentrated acid is used .

Industrial Production Methods: In industrial settings, aluminium sulfate is often produced from bauxite or clays. The raw material is gently calcined, mixed with sulfuric acid and water, and then heated gradually to boiling . The resulting solution is filtered and crystallized to obtain aluminium sulfate hexadecahydrate .

化学反应分析

Types of Reactions: Aluminium sulfate hexadecahydrate undergoes several types of chemical reactions, including:

Hydrolysis: In water, it hydrolyzes to form aluminium hydroxide and sulfuric acid.

Decomposition: When heated between 580 and 900°C, it decomposes to form γ-alumina and sulfur trioxide.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.

Decomposition: High temperatures (580-900°C) are required for this reaction.

Major Products Formed:

Hydrolysis: Aluminium hydroxide and sulfuric acid.

Decomposition: γ-alumina and sulfur trioxide.

相似化合物的比较

Aluminium sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O): Similar in structure but contains two more water molecules.

Aluminium potassium sulfate (KAl(SO₄)₂·12H₂O):

Uniqueness: Aluminium sulfate hexadecahydrate is unique due to its specific hydration state, which makes it highly soluble in water and effective as a coagulant in water treatment processes .

属性

CAS 编号 |

16828-11-8 |

|---|---|

分子式 |

Al2H22O20S3 |

分子量 |

492.3 g/mol |

IUPAC 名称 |

dialuminum;trisulfate;hexadecahydrate |

InChI |

InChI=1S/2Al.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |

InChI 键 |

JANHUGNIVASISO-UHFFFAOYSA-N |

SMILES |

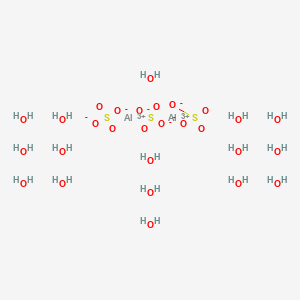

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |

规范 SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al] |

Key on ui other cas no. |

16828-11-8 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。